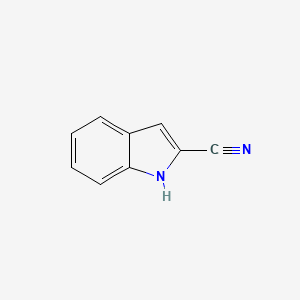

1H-Indol-2-carbonitril

Übersicht

Beschreibung

1H-Indole-2-carbonitrile (1H-I2CN) is a heterocyclic compound that has been studied for its potential applications in organic synthesis, drug development, and scientific research. 1H-I2CN is a derivative of indole, which is an aromatic compound that is widely found in nature. The compound has been studied for its potential applications in drug development, as it has been found to possess a variety of biological activities.

Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung und pharmazeutische Anwendungen

1H-Indol-2-carbonitril: dient als ein wichtiger Baustein bei der Synthese verschiedener Medikamente, da sein Indol-Skelett ein entscheidender Bestandteil vieler Arzneimittel ist. Es zeigt starke biologische Aktivitäten und wird bei der Entdeckung neuer Medikamentenkandidaten eingesetzt. Insbesondere die Derivate von 2-Cyanoindolen haben aufgrund ihrer Bedeutung in den biologischen Wissenschaften Aufmerksamkeit erregt .

Synthese von Heterocyclen

Die Verbindung wird als Vorläufer für die Synthese verschiedener Indol-kondensierter Polyzyklen verwendet. Diese Strukturen sind für die Entwicklung von Verbindungen mit potenziellen therapeutischen Eigenschaften von Bedeutung, darunter Antikrebs- und Antivirale Mittel .

Antivirale Mittel

Indol-Derivate, einschließlich This compound, wurden als antivirale Mittel beschrieben. Sie werden verwendet, um Verbindungen herzustellen, die die Replikation von Viren wie Influenza und Coxsackie B4-Virus hemmen, indem sie mit viraler DNA oder RNA interferieren .

Anti-HIV-Aktivität

Spezielle Derivate von This compound wurden auf ihr Potenzial als Anti-HIV-Mittel untersucht. Molekulardokkingstudien werden durchgeführt, um ihre Wechselwirkung mit HIV-1 zu verstehen und Verbindungen zu entwickeln, die das Virus effektiv hemmen könnten .

Krebsforschung

Der Indol-Kern, der in This compound vorkommt, wird auch auf seine krebshemmenden Eigenschaften untersucht. Forscher synthetisieren verschiedene Derivate, um ihre Wirksamkeit gegen verschiedene Krebszelllinien zu testen und neue Krebstherapien zu entwickeln .

Landwirtschaftliche Chemikalien

Aufgrund seiner vielfältigen biologischen Aktivitäten wird This compound auch für den Einsatz in Agrochemikalien untersucht. Seine Derivate können so konzipiert werden, dass sie Nutzpflanzen vor Schädlingen und Krankheiten schützen und so zu einer verbesserten landwirtschaftlichen Produktivität beitragen .

Safety and Hazards

1H-indole-2-carbonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has potential acute oral toxicity, acute dermal toxicity, and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Zukünftige Richtungen

The indole scaffold, including 1H-indole-2-carbonitrile, is a key building block in drugs, natural products, pharmaceuticals, alkaloids, and agrochemicals, and exhibits potent and wide-ranging biological activities . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . This opens up promising future directions for the use of 1H-indole-2-carbonitrile in the discovery of new drug candidates .

Wirkmechanismus

Target of Action

1H-Indole-2-carbonitrile is a derivative of indole, a key building block in drugs, natural products, pharmaceuticals, alkaloids, and agrochemicals . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents . .

Mode of Action

Indole derivatives are known for their wide-ranging biological activities, suggesting that they interact with their targets in a manner that triggers various biological responses .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives are known for their wide-ranging biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It is known that the compound should be handled with appropriate protective equipment due to its potential irritant effects on the eyes, skin, and respiratory tract . It should also be used in a well-ventilated area .

Eigenschaften

IUPAC Name |

1H-indole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTITARLOCZPDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396409 | |

| Record name | 1H-indole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36193-65-4 | |

| Record name | 1H-indole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indole-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl N-{2-cyano-3-[(5-iodo-2-pyridinyl)amino]acryloyl}carbamate](/img/structure/B1309172.png)

![4-Chloro-2-methylbenzo[d]thiazole](/img/structure/B1309175.png)

![(E)-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-2-(methylsulfonyl)-2-propenenitrile](/img/structure/B1309198.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1309199.png)

![(E)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-pyridinyl)-2-propenenitrile](/img/structure/B1309208.png)

![(Z)-2-(4-chlorobenzoyl)-3-[(2,2-dimethoxyethyl)amino]-3-(methylsulfanyl)-2-propenenitrile](/img/structure/B1309213.png)